molecular formula C18H20ClN3O3S B4263637 5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide

5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide

Cat. No.: B4263637
M. Wt: 393.9 g/mol
InChI Key: BWJJBYGYZDXXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorobenzoyl group and diethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide typically involves multiple steps. One common method includes the acylation of a thiophene derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This is followed by the introduction of diethylamino groups through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorobenzoyl)aminoorotic acid: This compound shares the chlorobenzoyl group but differs in its core structure, which is based on orotic acid.

    Sodium 4-[(4-chlorobenzoyl)amino]benzoate: Similar in having the chlorobenzoyl group, but it is a benzoate derivative.

Uniqueness

5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is unique due to its thiophene core and the presence of both chlorobenzoyl and diethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-4-22(5-2)18(25)14-10(3)13(15(20)23)17(26-14)21-16(24)11-6-8-12(19)9-7-11/h6-9H,4-5H2,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJBYGYZDXXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
Reactant of Route 2
Reactant of Route 2
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
Reactant of Route 3
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
Reactant of Route 4
Reactant of Route 4
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
Reactant of Route 5
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
Reactant of Route 6
Reactant of Route 6
5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.